molecular formula C12H15BF2O3 B1426715 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1029439-83-5

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B1426715
CAS No.: 1029439-83-5
M. Wt: 256.06 g/mol
InChI Key: KTQYJNVSVKKLGQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a specialized chemical compound characterized by its unique structure, which includes a phenol group and a boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2,6-difluorophenol with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The boronic acid group can be reduced to form boronic esters or borane derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under mild conditions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.

  • Reduction: Boronic esters, borane derivatives, and other reduced boronic acids.

  • Substitution: Amides, esters, and other substituted phenolic compounds.

Scientific Research Applications

Chemistry: In organic synthesis, this compound is used as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely employed in the synthesis of biaryls and other organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: The compound is also used in material science for the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their stability, conductivity, and other desirable characteristics.

Comparison with Similar Compounds

  • 3,5-Difluorophenylboronic Acid: Similar in structure but lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group.

  • 2,6-Difluorophenol: The parent compound without the boronic acid derivative.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: The boronic acid derivative without the phenol group.

Uniqueness: 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of fluorine atoms and the boronic acid derivative, which provides distinct chemical properties and reactivity compared to its similar compounds. This combination enhances its utility in various chemical reactions and applications.

Properties

IUPAC Name

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQYJNVSVKKLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029439-83-5
Record name 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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